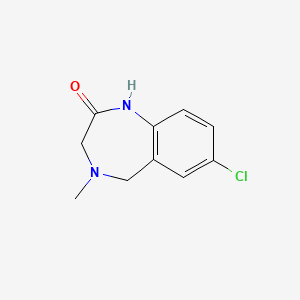
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a chiral amine compound featuring a dioxane ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an appropriate leaving group is replaced by an amine.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for chiral drugs.
Industry: Use in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The dioxane ring and amino group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(1,4-Dioxan-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(1,4-Dioxan-2-YL)ethanol: A related compound with an alcohol group instead of an amine.
1,4-Dioxane: The parent compound, lacking the ethan-1-amine side chain.
Uniqueness
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is unique due to its chiral nature and the presence of both a dioxane ring and an amino group. These features make it a valuable compound for various applications, particularly in the synthesis of chiral molecules.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-[(2S)-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m0/s1 |
InChI Key |
WEHDGOQZWAEHDK-LURJTMIESA-N |
Isomeric SMILES |
C1CO[C@H](CO1)CCN |
Canonical SMILES |
C1COC(CO1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)











